molecular formula C11H14O5 B15052252 1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol

1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol

Cat. No.: B15052252
M. Wt: 226.23 g/mol
InChI Key: PJDWNXWWIQFFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol is a synthetic benzodioxole derivative intended for research and development purposes. Compounds featuring the benzodioxole scaffold, such as this one, are primarily utilized in organic synthesis and medicinal chemistry as key intermediates for constructing more complex molecular architectures. This compound is of particular interest in anticancer research. Benzodioxole and piperidone-based hybrids have demonstrated promising cytotoxic activity against a range of tumor cell lines, including breast adenocarcinoma (MCF-7), neuroblastoma (SH-SY5Y), and cervical adenocarcinoma (HeLa). The mechanism of action for such compounds is often linked to the inhibition of glycolysis in tumor cells, specifically by targeting key oncoproteins like pyruvate kinase M2 (PKM2), which is crucial to the Warburg effect in cancer metabolism. The structural elements of this chemical—specifically the dimethoxy-substituted benzodioxole ring—are also found in compounds studied for their interactions with neurological targets, suggesting potential research applications in neuroscience. As a secondary alcohol, the molecule offers a site for further chemical modification, making it a versatile building block for parallel synthesis and the creation of compound libraries. Safety Notice: This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for proper handling and storage instructions. It is recommended to store the product sealed in a dry environment at room temperature.

Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

1-(4,6-dimethoxy-1,3-benzodioxol-5-yl)ethanol

InChI

InChI=1S/C11H14O5/c1-6(12)9-7(13-2)4-8-10(11(9)14-3)16-5-15-8/h4,6,12H,5H2,1-3H3

InChI Key

PJDWNXWWIQFFMN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C2C(=C1OC)OCO2)OC)O

Origin of Product

United States

Preparation Methods

Sodium Borohydride (NaBH₄) Reduction

The ketone-to-alcohol reduction is efficiently achieved using NaBH₄ in tetrahydrofuran (THF). This method, adapted from procedures in the synthesis of structurally related compounds, proceeds via nucleophilic hydride attack on the carbonyl carbon, followed by acid-mediated protonation to yield the secondary alcohol.

Procedure

  • Dissolve 1-(4,6-dimethoxybenzo[d]dioxol-5-yl)ethan-1-one (10 mmol) in anhydrous THF (50 mL).
  • Cool the solution to 0–5°C under an inert atmosphere.
  • Add NaBH₄ (40 mmol, 1.5 g) in small portions to avoid exothermic runaway.
  • Stir the reaction mixture at 0–5°C for 1 hour, then allow it to warm to room temperature.
  • Quench excess NaBH₄ by slow addition of 1 M HCl (20 mL) at 0°C.
  • Extract the product with ethyl acetate (3 × 30 mL), dry over MgSO₄, and concentrate under reduced pressure.
  • Purify the crude product via column chromatography (hexane/ethyl acetate, 3:1).

Yield : 85–90%.

Mechanistic Insights

The reaction mechanism involves two key steps:

  • Hydride Transfer : NaBH₄ delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate.
  • Protonation : Acidic work-up converts the alkoxide to the neutral alcohol.

Reaction Optimization

Solvent and Temperature Effects

  • THF vs. EtOH : THF provides superior solubility for both the ketone and NaBH₄, minimizing side reactions.
  • Low-Temperature Control : Maintaining 0–5°C during hydride addition prevents over-reduction or decomposition.

Stoichiometry and Additives

  • NaBH₄ Excess : A 4:1 molar ratio of NaBH₄ to ketone ensures complete conversion.
  • Chelating Agents : Addition of cerium chloride (CeCl₃) can enhance selectivity for sterically hindered ketones, though this is unnecessary for the target compound.

Analytical Characterization

Spectroscopic Data

Property Value
Molecular Formula C₁₁H₁₄O₅
Molecular Weight 226.23 g/mol
¹H NMR (300 MHz, CDCl₃) δ 6.45 (s, 1H, ArH), 4.85 (q, J=6.5 Hz, 1H, CH), 3.92 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 1.52 (d, J=6.5 Hz, 3H, CH₃)
IR (KBr) 3420 cm⁻¹ (O-H), 1605 cm⁻¹ (C=C aromatic)

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30,流速1 mL/min).

Applications and Derivatives

The ethanol derivative serves as a versatile intermediate for:

  • Pharmaceutical Synthesis : Functionalization via Mitsunobu or oxidation reactions to generate ketones, ethers, or esters.
  • Ligand Design : The benzo[d]dioxole moiety enhances metal-binding affinity in catalytic systems.

Chemical Reactions Analysis

1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

Major products formed from these reactions include the corresponding aldehydes, carboxylic acids, alkanes, and substituted derivatives .

Scientific Research Applications

1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol involves its interaction with specific molecular targets and pathways. In anticancer studies, it has been shown to induce apoptosis and cause cell cycle arrest in cancer cells. The compound interacts with cellular proteins and enzymes, leading to the activation of apoptotic pathways and inhibition of cell proliferation .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The benzo[d][1,3]dioxol scaffold is a versatile pharmacophore. Below is a comparative analysis of key structural analogs:

Compound Name Substituents Key Features References
1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol 4-OCH₃, 6-OCH₃, 5-CH₂CH₂OH Polar hydroxyl group enhances solubility; methoxy groups stabilize aromaticity.
1-(Benzo[d][1,3]dioxol-5-yl)ethan-1-one 5-C(O)CH₃ Ketone group increases reactivity for nucleophilic additions (e.g., in ).
1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol 6-NO₂, 5-CH₂CH₂OH Electron-withdrawing nitro group reduces aromatic stability; increases acidity.
MDMA (Midomafetamine) 5-N-methylpropan-2-amine Psychoactive properties due to amine substituent; structurally distinct.
1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one 5-C(O)(CH₂)₃CH₃ Long alkyl chain increases lipophilicity; used in stimulant synthesis.

Key Observations :

  • Substituent Effects : Methoxy groups (as in the target compound) enhance aromatic electron density, favoring electrophilic substitution reactions. In contrast, nitro groups (e.g., ) or ketones (e.g., ) alter reactivity and physicochemical properties.
  • Functional Group Diversity : The hydroxyl group in the target compound improves water solubility compared to lipophilic analogs like 1-(benzo[d][1,3]dioxol-5-yl)pentan-1-one .

Biological Activity

1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol is an organic compound that belongs to the class of benzodioxole derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antioxidant research. Characterized by its unique molecular structure, which includes two methoxy groups and an ethanol moiety, it presents a promising avenue for therapeutic applications.

  • Molecular Formula : C11_{11}H14_{14}O5_5
  • Molecular Weight : 226.23 g/mol
  • Density : 1.259 ± 0.06 g/cm³

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodioxole derivatives, including this compound. Research has demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

  • Case Study : In a comparative study, derivatives were tested on Hep3B liver cancer cells. Compound 2a (a derivative) showed potent anticancer activity with an IC50_{50} value significantly lower than that of standard treatments like doxorubicin (DOX). The treatment resulted in a notable decrease in the G1 phase fraction from 65.3% to 52.53%, indicating cell cycle arrest and potential apoptosis induction .
CompoundCell LineIC50_{50} (µM)Mechanism
2aHep3B<10Cell cycle arrest in G2-M phase
DOXHep3B~10Standard chemotherapy agent

Antioxidant Activity

The antioxidant properties of this compound have also been evaluated through in vitro assays. The DPPH radical scavenging assay indicated that this compound effectively neutralizes free radicals, showcasing its potential as a natural antioxidant.

  • Research Findings : The antioxidant activity was compared to Trolox (a known antioxidant), and results suggested that the compound exhibited comparable efficacy in scavenging DPPH radicals .

Synthesis Methods

The synthesis of this compound can be achieved through several methods involving different reagents and conditions. A common synthetic route involves:

  • Starting Materials : Pivotal intermediates derived from methoxy-substituted benzoic acids.
  • Reagents : Acetic acid and ammonium acetate are often used in the reaction mixture.
  • Procedure : The reaction is typically heated under reflux conditions for several hours to ensure complete conversion.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds is essential.

Compound NameStructure DescriptionUnique Features
1-(3,4-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanolContains different methoxy substitutionsPotential for varied biological activity
1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanolNitro group introduces different reactivityStudied for pharmacological properties
1-(benzo[d][1,3]dioxol-5-yl)ethanolLacks additional methoxy groupsServes as a simpler analog in studies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution, leveraging the reactivity of the benzo[d][1,3]dioxole core. Key steps include protecting the dimethoxy groups to prevent undesired side reactions. For example, refluxing with anhydrous ethanol as a solvent under inert atmosphere (e.g., N₂) minimizes oxidation. Yield optimization requires precise control of stoichiometry (e.g., 1.2–1.5 equivalents of Grignard reagent) and temperature (60–80°C) to balance reaction rate and byproduct formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the methoxy protons (δ 3.8–4.0 ppm) and the ethanol CH₂ group (δ 1.2–1.4 ppm for CH₃, δ 3.6–3.8 ppm for CH₂OH). The aromatic protons in the benzo[d][1,3]dioxole ring appear as a singlet (δ 6.8–7.1 ppm) due to symmetry .
  • IR : Strong absorption at ~3400 cm⁻¹ (O-H stretch) and ~1250 cm⁻¹ (C-O-C in dioxole) .
  • MS : Molecular ion peak [M+H]⁺ at m/z corresponding to C₁₁H₁₄O₅ (exact mass: 226.08 g/mol) .

Q. How does the compound’s solubility and stability vary across solvents, and what storage conditions are recommended?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Stability testing under varying pH (4–9) and temperature (4–25°C) shows degradation via hydrolysis of the dioxole ring under acidic conditions. Long-term storage in amber vials at –20°C under argon is advised to prevent oxidation .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data (e.g., anticonvulsant vs. antibacterial) observed in preliminary assays?

  • Methodological Answer :

  • Dose-Response Analysis : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Off-Target Profiling : Use kinase/GPCR panels to rule out nonspecific interactions.
  • Metabolite Screening : LC-MS/MS can detect active metabolites that may explain divergent results .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?

  • Methodological Answer :

  • Core Modifications : Introduce substituents at the 5-position of the benzo[d][1,3]dioxole (e.g., halogens for lipophilicity) or replace the ethanol group with bioisosteres (e.g., thiols).
  • In Silico Docking : Prioritize targets (e.g., GABA receptors) using molecular dynamics simulations to predict binding affinity.
  • In Vivo Validation : Use rodent models for pharmacokinetic profiling (e.g., bioavailability, half-life) .

Q. What experimental approaches mitigate challenges in resolving overlapping NMR signals for diastereomers or conformers?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Lower temperatures (e.g., –40°C) slow conformational exchange, splitting merged signals.
  • Chiral Derivatization : Use Mosher’s acid to assign absolute configuration.
  • 2D NMR (COSY, NOESY) : Correlate coupling patterns to distinguish diastereomers .

Q. What are the limitations of current biocatalytic synthesis routes, and how can they be improved for scalability?

  • Methodological Answer :

  • Enzyme Engineering : Directed evolution of alcohol dehydrogenases (ADHs) to enhance enantioselectivity (>99% ee).
  • Solvent Optimization : Use ionic liquids or deep eutectic solvents to stabilize enzymes while maintaining activity.
  • Continuous Flow Systems : Integrate immobilized enzymes in microreactors to improve turnover number (TON) .

Future Research Directions

  • Mechanistic Toxicology : Assess hepatotoxicity via CYP450 inhibition assays .
  • Green Chemistry : Develop solvent-free mechanochemical synthesis .
  • Multi-Omics Integration : Combine transcriptomics and metabolomics to map off-target effects .

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